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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the DNA-dependent protein kinase

(DNA-PK) inhibition pathway, with a foundational focus on the early inhibitor OK-1035. It is

designed to offer a comprehensive resource for researchers, scientists, and professionals

involved in drug development, detailing the mechanism of action, experimental validation, and

the broader therapeutic context of targeting DNA-PK in oncology.

Introduction to DNA-PK and Its Role in Cancer
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA

damage. As a key component of the non-homologous end joining (NHEJ) pathway, DNA-PK is

responsible for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of

DNA damage.[1][2] The DNA-PK holoenzyme consists of a catalytic subunit (DNA-PKcs) and a

Ku70/Ku80 heterodimer that recognizes and binds to broken DNA ends.[1][3]

In many cancer cells, the DNA damage response pathways are frequently dysregulated. This

reliance on specific repair mechanisms, such as NHEJ, presents a therapeutic vulnerability. By

inhibiting DNA-PK, cancer cells can be rendered more susceptible to the DNA-damaging

effects of radiation and chemotherapy.[2][4] This concept of inducing "synthetic lethality," where

the inhibition of a DNA repair pathway is lethal only in the context of another genetic or

therapeutic insult, is a cornerstone of modern cancer therapy.[5][6][7][8]
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OK-1035: An Early DNA-PK Inhibitor
OK-1035, with the chemical name 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, was

one of the first small molecules identified as an inhibitor of DNA-PK.[1][9] Its discovery and

characterization provided early validation for the therapeutic strategy of targeting DNA-PK.

Mechanism of Action
OK-1035 functions as an ATP-competitive inhibitor of DNA-PK.[9] This means it binds to the

ATP-binding pocket of the DNA-PKcs enzyme, preventing the phosphorylation of downstream

substrates necessary for the completion of NHEJ. Kinetic studies have confirmed this

competitive mechanism of action.[9]

Quantitative Data
The inhibitory activity of OK-1035 and other notable DNA-PK inhibitors are summarized in the

table below. It is important to note that while OK-1035 was a pioneering compound, its potency

is modest compared to more recently developed inhibitors.
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Inhibitor
Chemical
Name

IC50 (DNA-PK)
Mechanism of
Action

Selectivity

OK-1035

3-cyano-5-(4-

pyridyl)-6-

hydrazonomethyl

-2-pyridone

8 µM (initial

report)[9], 100

µM (later report)

[1][10]

ATP-competitive

Selective over at

least seven other

protein

kinases[9]

Wortmannin
Furanosteroid

metabolite
~5 nM

Non-competitive

(covalent)

Broad PI3K/PIKK

inhibitor

NU7441 (KU-

0060648)

8-(4-

dibenzothienyl)-2

-(4-

morpholinyl)-4H-

1-benzopyran-4-

one

~14 nM ATP-competitive
Highly selective

for DNA-PK

M3814

(Peposertib)

Not publicly

disclosed

Potent

(nanomolar

range)

ATP-competitive
Selective for

DNA-PK

AZD7648
Not publicly

disclosed

Potent

(nanomolar

range)

ATP-competitive
Selective for

DNA-PK

IC50 values can vary depending on the assay conditions.

The DNA-PK Signaling Pathway and Inhibition
The inhibition of DNA-PK by compounds like OK-1035 has significant downstream

consequences on cellular signaling, particularly in the context of DNA damage. One of the key

pathways affected is the p53-mediated cell cycle arrest.

DNA Damage Response and p53 Activation
Upon DNA damage, DNA-PK can phosphorylate and activate the tumor suppressor protein

p53.[3] Activated p53 then acts as a transcription factor, inducing the expression of genes like
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p21, which in turn inhibits cyclin-dependent kinases (CDKs) to halt the cell cycle and allow for

DNA repair.[11]

Impact of OK-1035 on the p53-p21 Axis
Studies have shown that in the presence of DNA-damaging agents like adriamycin, OK-1035

can suppress the induction of p21 protein and mRNA in a dose-dependent manner, without

affecting the overall levels of p53.[11] This suggests that the DNA-PK-mediated

phosphorylation of p53 is crucial for its transcriptional activity towards the p21 gene.[11] By

inhibiting this phosphorylation event, OK-1035 can prevent cell cycle arrest, leading to the

accumulation of unrepaired DNA damage and ultimately, cell death.
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In Vitro DNA-PK Kinase Assay Workflow

Prepare Reaction Mixture
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Add Test Compound
(e.g., OK-1035)

Add DNA-PK Enzyme

Initiate with [γ-³²P]ATP

Incubate at 30°C

Stop Reaction
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Wash and Quantify Radioactivity

Calculate IC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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